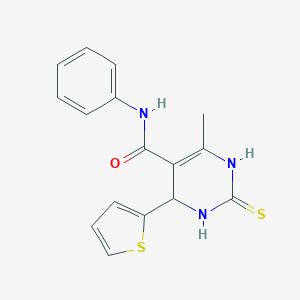
6-METHYL-N-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of thiourea, acetoacetic ester, and an aldehyde in the presence of a catalyst such as acetic acid . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
the Biginelli reaction is scalable and can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes .
化学反应分析
Types of Reactions
6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the thienyl or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 6-METHYL-N-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspase pathways .
相似化合物的比较
Similar Compounds
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids: These compounds have similar pharmacological properties and are used in similar applications.
Uniqueness
6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties that can influence its biological activity and chemical reactivity .
属性
分子式 |
C16H15N3OS2 |
|---|---|
分子量 |
329.4g/mol |
IUPAC 名称 |
6-methyl-N-phenyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10-13(15(20)18-11-6-3-2-4-7-11)14(19-16(21)17-10)12-8-5-9-22-12/h2-9,14H,1H3,(H,18,20)(H2,17,19,21) |
InChI 键 |
DNKGTRFEPXCIDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















